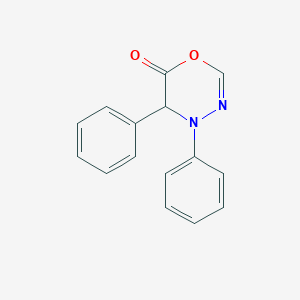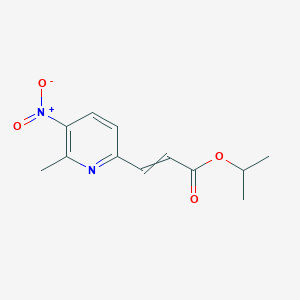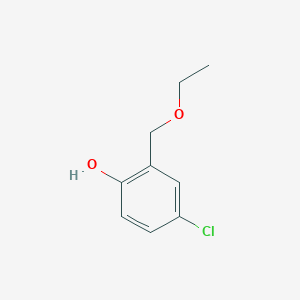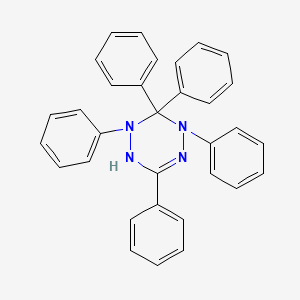
2,3,3,4,6-Pentaphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,4,6-Pentaphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is a complex organic compound characterized by its unique structure, which includes five phenyl groups attached to a tetrahydro-tetrazine ring
Métodos De Preparación
The synthesis of 2,3,3,4,6-Pentaphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with a suitable diketone can lead to the formation of the desired tetrazine ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2,3,3,4,6-Pentaphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2,3,3,4,6-Pentaphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound can be used in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2,3,3,4,6-Pentaphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine involves its interaction with various molecular targets The phenyl groups can participate in π-π interactions, while the tetrazine ring can engage in coordination with metal ions or other reactive species
Comparación Con Compuestos Similares
Similar compounds to 2,3,3,4,6-Pentaphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine include:
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene: This compound also features multiple phenyl groups attached to a ring structure, but it differs in its ring composition and reactivity.
1,2,3,4,5-Pentaphenyl-1’- (di-tert-butylphosphino)ferrocene: This compound includes a ferrocene core with phenyl groups and a phosphine ligand, offering different chemical properties and applications.
The uniqueness of this compound lies in its tetrazine ring, which provides distinct reactivity and potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
88322-71-8 |
|---|---|
Fórmula molecular |
C32H26N4 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
2,3,3,4,6-pentakis-phenyl-1H-1,2,4,5-tetrazine |
InChI |
InChI=1S/C32H26N4/c1-6-16-26(17-7-1)31-33-35(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27,28-20-10-3-11-21-28)36(34-31)30-24-14-5-15-25-30/h1-25H,(H,33,34) |
Clave InChI |
YQFNPFIMDOMOLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(N(N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


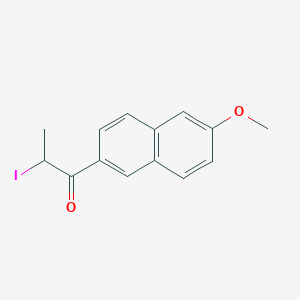
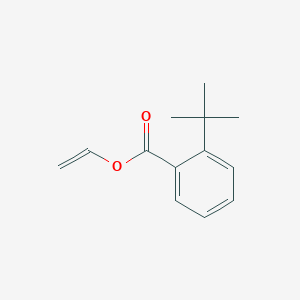
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
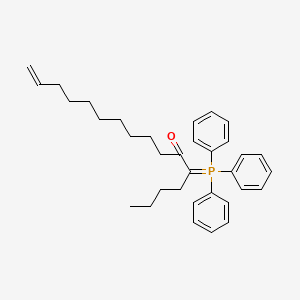
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
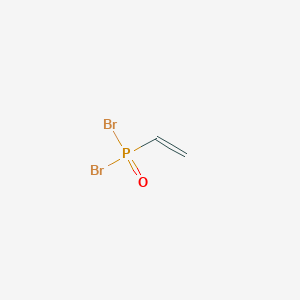
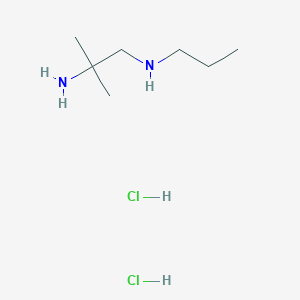
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
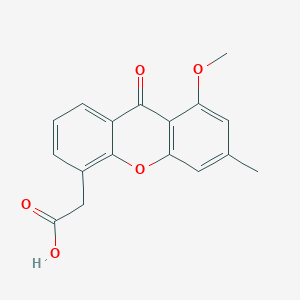
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
